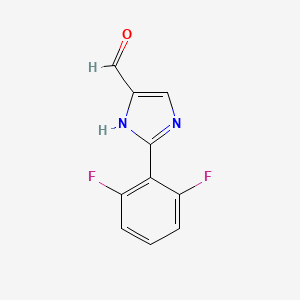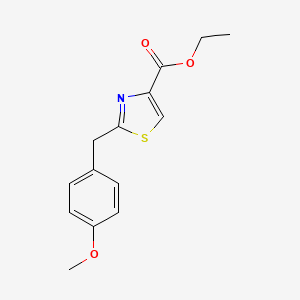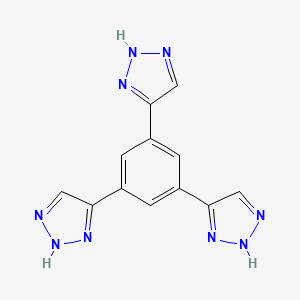![molecular formula C16H19NO3 B13686547 Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13686547.png)
Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate is an organic compound with a complex structure that includes an isoxazole ring, a tert-butyl group, and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol . This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require heating under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and enzymes. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-tert-butylphenylacetate: Similar structure but lacks the isoxazole ring.
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains a similar tert-butyl group but has different functional groups.
Uniqueness
Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar substituents but different core structures.
Propriétés
Formule moléculaire |
C16H19NO3 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
methyl 3-(4-tert-butylphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-10-13(15(18)19-5)14(17-20-10)11-6-8-12(9-7-11)16(2,3)4/h6-9H,1-5H3 |
Clé InChI |
DXJBHVVTCWHLGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)


![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)

![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)

![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)

![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)
